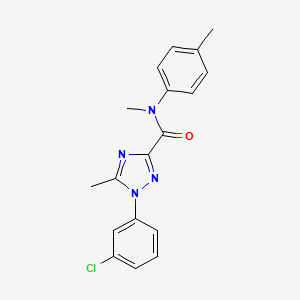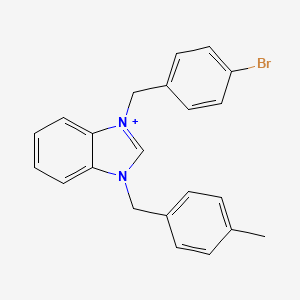
1-(4-bromobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core substituted with bromobenzyl and methylbenzyl groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(4-bromobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and 4-methylbenzylamine.
Formation of Benzimidazole Core: The benzimidazole core is formed through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Substitution Reactions: The bromobenzyl and methylbenzyl groups are introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-(4-bromobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced benzimidazole derivatives.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
1-(4-bromobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug development, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of benzimidazole derivatives.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Disrupting Cellular Structures: It can interfere with the integrity of cellular membranes or cytoskeletal components, leading to cell death or dysfunction.
Comparaison Avec Des Composés Similaires
1-(4-bromobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can be compared with other similar compounds, such as:
1-(4-bromobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide: This compound shares the bromobenzyl and methylbenzyl groups but has a piperidine core instead of a benzimidazole core.
N~2~-[N′-(4-Bromobenzyl)-N-(2-methoxy-4-methylbenzyl)carbamimidoyl]-N,N-dimethylglycinamide hydroiodide: This compound features a similar bromobenzyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its benzimidazole core, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H20BrN2+ |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-1-ium |
InChI |
InChI=1S/C22H20BrN2/c1-17-6-8-18(9-7-17)14-24-16-25(22-5-3-2-4-21(22)24)15-19-10-12-20(23)13-11-19/h2-13,16H,14-15H2,1H3/q+1 |
Clé InChI |
XILFBSYHMIAMCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



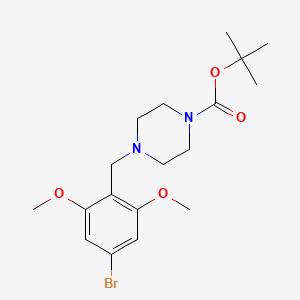
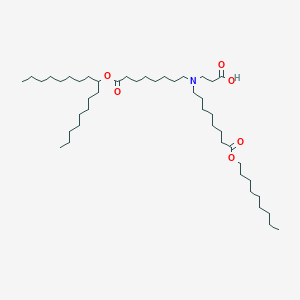
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364948.png)
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
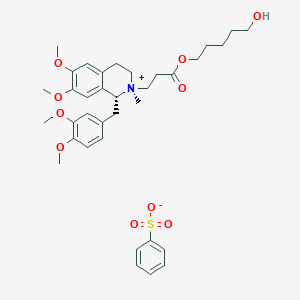
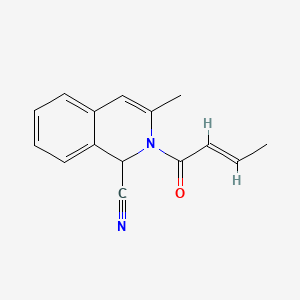
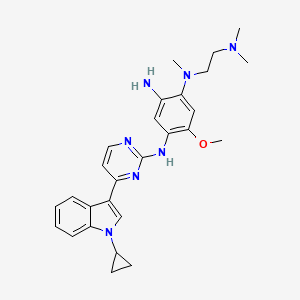
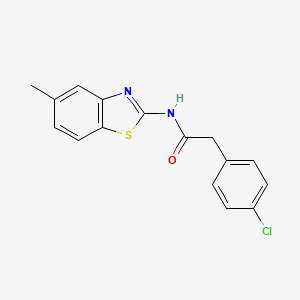
![4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone](/img/structure/B13364999.png)
![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)
